1,6,8-Trichlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6,8-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBVYDQWZXUJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232088 | |
| Record name | 1,6,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-59-9 | |
| Record name | 1,6,8-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,8-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH0UUA495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transport Mechanisms of 1,6,8 Trichlorodibenzofuran
Persistence and Environmental Stability of Trichlorodibenzofurans
Trichlorodibenzofurans, including the 1,6,8-isomer, are recognized for their stability and resistance to degradation in the environment. This persistence is a key factor in their ability to remain in ecosystems for extended periods, posing long-term risks.
Polychlorinated dibenzofurans are generally resistant to environmental degradation. Their chemical stability increases with the degree of chlorination. While specific degradation rates for 1,6,8-trichlorodibenzofuran are not extensively documented, studies on related compounds indicate a high level of persistence. These compounds are not readily broken down under typical environmental conditions.
Microbial degradation of PCDFs can occur, although it is often a slow process. For instance, certain bacteria, such as Sphingomonas sp. strain RW1, have demonstrated the ability to degrade mono- and dichlorinated dibenzofurans, but they are less effective against more highly chlorinated congeners. This suggests that trichlorodibenzofurans would exhibit significant resistance to microbial breakdown. The complex enzymatic systems required to attack the stable aromatic structure of these compounds are not widespread in the microbial world.
The lipophilic (fat-loving) nature of this compound and other PCDFs is a primary driver of their bioaccumulation in living organisms. Due to their low water solubility and high affinity for lipids, these compounds tend to partition from the water column and accumulate in the fatty tissues of aquatic and terrestrial organisms. This process can lead to the biomagnification of these compounds through the food web, resulting in progressively higher concentrations at higher trophic levels.
Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of Trichlorodibenzofurans
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow | 5.5 - 6.5 | High potential for partitioning into fatty tissues and bioaccumulation. |
| Water Solubility | Very Low | Limited mobility in water, tendency to adsorb to sediments and organic matter. |
Degradation Pathways and Transformation Products
Despite their general persistence, trichlorodibenzofurans can undergo degradation through several pathways, including photochemical transformation, reductive dechlorination, and chemical decomposition. These processes are crucial in determining the ultimate fate and potential for detoxification of these compounds in the environment.
Photodegradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. For PCDFs, photodegradation can be a significant environmental degradation pathway, especially in aquatic systems and on surfaces exposed to sunlight. The rate of photodegradation of PCDFs has been observed to decrease as the number of chlorine substituents increases.
Studies on various PCDF congeners have shown that direct photolysis in aqueous solutions can occur, with half-lives ranging from hours to days under laboratory conditions with UV light. However, under natural sunlight, these rates are considerably slower. The primary photochemical transformation pathway for PCDFs is thought to involve the cleavage of the carbon-chlorine (C-Cl) bond. Reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, does not appear to be a major process in the photodegradation of PCDFs in aqueous solutions.
In anaerobic environments, such as deep sediments and certain types of soil, microbial reductive dechlorination is a key degradation pathway for highly chlorinated organic compounds. This process involves the removal of chlorine atoms from the aromatic rings, which typically leads to the formation of less chlorinated and often less toxic daughter products.
Studies on sediments contaminated with PCDD/Fs have demonstrated that indigenous microorganisms can dechlorinate these compounds. For example, research on the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) in anaerobic microcosms revealed its transformation to trichlorodibenzofuran and subsequently to dichlorodibenzofuran. This indicates that a similar process could potentially degrade this compound, leading to the formation of dichlorodibenzofurans and monochlorodibenzofuran. The specific daughter products would depend on the position from which the chlorine atoms are removed.
Table 2: Potential Reductive Dechlorination Products of this compound
| Parent Compound | Potential Dechlorination Pathway | Primary Daughter Products |
|---|
In the atmosphere, the primary chemical decomposition pathway for many organic pollutants is through reaction with hydroxyl radicals (•OH). These highly reactive radicals can initiate the degradation of PCDFs in the gas phase. The rate of these reactions is a critical factor in determining the atmospheric lifetime of these compounds.
The reaction rate constants for hydroxyl radicals with various PCDF congeners have been estimated using structure-activity relationships. These estimations suggest that the atmospheric lifetimes of trichlorodibenzofurans with respect to reaction with hydroxyl radicals are on the order of days. The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring, which can lead to ring-opening and the formation of various degradation products. The exact nature of these products from the reaction of this compound with hydroxyl radicals has not been specifically elucidated but would likely involve chlorinated phenols and other aromatic fragments.
Thermal Degradation Studies
The thermal degradation of this compound is a critical area of study, particularly in the context of high-temperature industrial processes and waste incineration. Research into the thermal behavior of polychlorinated dibenzofurans (PCDFs), the family to which this compound belongs, provides insight into its decomposition pathways.
Studies on the pyrolysis of materials containing chlorinated compounds have shown that PCDFs can be formed at temperatures between 430°C and 470°C, with lower chlorinated congeners being favored under these conditions. nih.gov Conversely, thermal treatment has been effectively used to remove PCDFs from contaminated soils. nih.gov For instance, a removal efficiency of over 99.99% has been achieved at temperatures of 750°C and 850°C in a primary furnace, with a secondary furnace at 1200°C providing over 98% decomposition efficiency. nih.gov
Under oxygen-deficient conditions, heating fly ash from municipal incinerators in a temperature range of 200°C to 470°C has been shown to cause dechlorination of the PCDDs and PCDFs present. tandfonline.com In these studies, the concentrations of lower chlorinated dibenzofurans, such as tetrachlorodibenzofurans (TCDFs), were observed to increase between 300°C and 350°C, followed by a sharp decrease at higher temperatures. tandfonline.com The decomposition of all PCDDs and PCDFs was nearly complete at 470°C. tandfonline.com
Hydrothermal degradation has also been explored as a method for breaking down PCDFs. Under non-oxidative conditions, the degradation efficiencies of total PCDD/PCDF concentrations were approximately 38.45% at 150°C, 93.08% at 200°C, and 99.78% at 250°C. acs.org
The following table summarizes the conditions and outcomes of various thermal degradation studies relevant to PCDFs.
| Treatment Method | Temperature Range (°C) | Matrix | Key Findings |
| Pyrolysis | 430 - 470 | Shredder Fractions | Formation of PCDFs, favoring lower chlorinated congeners. nih.gov |
| Thermal Treatment | 750 - 850 | Contaminated Soil | >99.99% removal efficiency of PCDD/Fs. nih.gov |
| Oxygen-Deficient Heating | 200 - 470 | Fly Ash | Dechlorination of PCDFs; near complete decomposition at 470°C. tandfonline.com |
| Hydrothermal Degradation (Non-oxidative) | 150 - 250 | Fly Ash | Degradation efficiency increases with temperature, reaching 99.78% at 250°C. acs.org |
Partitioning Behavior in Environmental Matrices (e.g., Sediment Affinity)
The environmental partitioning of this compound is largely governed by its physicochemical properties, most notably its low water solubility and high lipophilicity. While specific experimental data on the sediment affinity of this compound is limited, its behavior can be inferred from its predicted octanol-water partition coefficient (log Kow) and studies on structurally similar compounds.
The predicted XlogP3 value for 1,3,6,8-tetrachlorodibenzofuran, a closely related isomer, is 6.4, indicating a high tendency to partition into organic phases rather than water. nih.gov Similarly, the predicted XlogP for this compound is 5.7. This hydrophobicity suggests that this compound will have a strong affinity for organic matter in the environment.
In aquatic systems, this translates to a high potential for sorption to suspended particles and bottom sediments. Compounds with high log Kow values tend to accumulate in the organic fraction of sediments, which can act as a long-term sink for these persistent organic pollutants.
Studies on other chlorinated aromatic compounds, such as 2,3,7,8-tetrachlorodibenzothiophene, have shown that sorption to sediments is a primary fate process. mdpi.com The sorption process is often rapid and is influenced by factors such as the organic matter content of the sediment, pH, and the presence of dissolved organic matter (DOM). mdpi.com While low levels of DOM can sometimes enhance sorption, higher concentrations may increase the apparent water solubility of the compound, thereby reducing its partitioning to sediment. mdpi.com
Given its chemical structure and predicted properties, this compound is expected to exhibit strong binding to sediment particles. This partitioning behavior has significant implications for its environmental fate, bioavailability, and potential for bioaccumulation in benthic organisms.
The following table summarizes the predicted partitioning properties of this compound and a related compound.
| Compound | Predicted Property | Value | Implication for Sediment Affinity |
| This compound | XlogP | 5.7 | High |
| 1,3,6,8-Tetrachlorodibenzofuran | XlogP3 | 6.4 | High |
Advanced Analytical Methodologies for 1,6,8 Trichlorodibenzofuran Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatographic methods are central to the separation and analysis of 1,6,8-trichlorodibenzofuran from other PCDF congeners and interfering compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of PCDFs, including this compound. nih.govuoguelph.ca The gas chromatograph separates the different congeners based on their volatility and interaction with the stationary phase of the GC column. hpst.cz The mass spectrometer then detects and quantifies the separated compounds based on their mass-to-charge ratio.
While electron impact mass spectra of PCDF isomers are not highly specific, making it challenging to distinguish between them, chemical ionization mass spectrometry can offer a greater degree of isomer distinction. nih.gov For complex samples, multi-dimensional GC techniques can be employed to enhance separation and resolution.
Recent advancements have seen the application of GC coupled with tandem mass spectrometry (GC-MS/MS), which offers increased selectivity and sensitivity for trace-level analysis. thermofisher.comnih.gov This is particularly useful for analyzing complex matrices where interferences can be a significant issue. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another separation technique that can be used for the analysis of PCDFs. While not as commonly used as GC for these compounds, HPLC can be a valuable tool, particularly for less volatile congeners or when derivatization is not desirable. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a sensitive detector, such as a mass spectrometer (LC-MS), it can provide a powerful analytical method for the determination of this compound.
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
For the definitive and highly sensitive analysis of PCDDs and PCDFs, including this compound, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered the gold standard. publications.gc.cachromatographyonline.com This technique provides exceptional selectivity and low detection limits, often in the parts-per-trillion (ppt) range or lower. science.gov
HRGC utilizes capillary columns with high resolving power to separate closely related isomers. epa.gov HRMS allows for the precise mass measurement of ions, which helps to differentiate the target analytes from background interferences with a high degree of confidence. science.gov U.S. EPA Method 8290A, for instance, outlines a detailed procedure for the analysis of PCDDs and PCDFs by HRGC/HRMS. epa.gov
The combination of high-resolution separation and high-resolution mass detection makes HRGC-HRMS an indispensable tool for regulatory monitoring and scientific research involving this compound.
Immunoassay-Based Screening Methods (e.g., Enzyme Immunoassay - EIA)
Immunoassay-based methods, such as Enzyme Immunoassay (EIA), offer a rapid and cost-effective approach for screening a large number of samples for the presence of PCDDs and PCDFs. nih.govd-nb.info These methods are based on the specific binding of antibodies to the target analytes. sigmaaldrich.com
An EIA for dioxins and furans typically involves the use of antibodies that can recognize the general structure of these compounds. google.com While these assays may not be able to distinguish between individual congeners like this compound, they are valuable for quickly identifying samples that may contain elevated levels of these contaminants. epa.gov Samples that test positive in an immunoassay screening can then be subjected to confirmatory analysis using more definitive methods like HRGC-HRMS. epa.gov The primary advantage of immunoassay screening is its high throughput and lower cost per sample compared to instrumental analysis, making it suitable for large-scale environmental monitoring programs. epa.gov
Sample Preparation and Clean-up Procedures for Complex Matrices
The analysis of this compound in complex environmental and biological matrices, such as soil, sediment, and biological tissues, requires extensive sample preparation and clean-up to remove interfering substances. publications.gc.caresearchgate.net These procedures are crucial for achieving accurate and reliable results, as the target analyte is often present at very low concentrations. epa.gov
A typical sample preparation workflow involves extraction of the analytes from the sample matrix, followed by a series of clean-up steps to remove lipids, hydrocarbons, and other co-extracted compounds. researchgate.net Common extraction techniques include pressurized liquid extraction. researchgate.net
The clean-up process often employs column chromatography with various adsorbents like silica (B1680970) gel, alumina, and activated carbon. epa.govnih.gov These materials help to separate the PCDFs from other chlorinated compounds and interfering substances. nih.gov Automated clean-up systems have been developed to improve the efficiency and reproducibility of this process. researchgate.net
| Clean-up Step | Purpose | Common Adsorbents |
| Acid/Base Washing | Removal of acidic and basic interferences | Sulfuric acid, sodium hydroxide |
| Gel Permeation Chromatography (GPC) | Removal of high molecular weight compounds (e.g., lipids) | Bio-Beads S-X3 |
| Alumina Column Chromatography | Removal of polar interferences | Activated alumina |
| Silica Gel Column Chromatography | Separation of PCDFs from other chlorinated hydrocarbons | Acidic, neutral, and basic silica gel |
| Carbon Column Chromatography | Fractionation of PCDFs based on planarity | Activated carbon |
Development and Application of Reference Standards and Certified Reference Materials
The availability and use of high-purity reference standards and certified reference materials (CRMs) are fundamental to the accurate quantification of this compound. nemc.us
Reference standards are highly purified samples of the individual PCDF congeners, including this compound. These standards are used to calibrate analytical instruments and to confirm the identity of the analyte in a sample by comparing retention times and mass spectra. dspsystems.eu
Certified reference materials (CRMs) are materials, such as soil, sediment, or animal tissue, that contain a known and certified concentration of the target analytes. sigmaaldrich.com CRMs are used to validate analytical methods and to ensure the quality and comparability of data generated by different laboratories. nemc.us They are an essential component of quality assurance and quality control (QA/QC) programs in analytical laboratories.
Molecular and Cellular Mechanisms of Action of 1,6,8 Trichlorodibenzofuran and Substituted Analogs
Aryl Hydrocarbon Receptor (AhR) Ligand Interactions
The biological effects of 1,6,8-Trichlorodibenzofuran and its substituted analogs, such as 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), are primarily initiated through their interaction with the Aryl Hydrocarbon Receptor (AhR). aacrjournals.org The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, playing a critical role in cellular responses to environmental compounds. nih.gov
Upon entering the cell, ligands like MCDF bind to the cytosolic AhR, which is part of a protein complex. aacrjournals.org This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. nih.gov Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). aacrjournals.orgnih.gov This newly formed AhR/ARNT complex is the transcriptionally active form, capable of binding to specific DNA sequences. nih.govnih.gov
The primary mechanism of AhR-mediated gene expression involves the binding of the AhR/ARNT heterodimer to specific DNA recognition sites known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes. aacrjournals.orgnih.gov This interaction initiates the transcription of a battery of genes, most notably those involved in Phase I and Phase II detoxification pathways. askthescientists.comnih.gov
The best-characterized AhR target genes are members of the Cytochrome P450 family, particularly CYP1A1. whoi.edunih.gov These enzymes are central to the Phase I detoxification pathway, where they catalyze the metabolic conversion of toxic compounds into less harmful substances. askthescientists.com By inducing the expression of these enzymes, AhR ligands can influence the metabolic fate of various xenobiotics.
Substituted trichlorodibenzofurans, particularly 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), exhibit complex modulatory activities at the AhR. MCDF is characterized as a weak agonist and a partial antagonist. aacrjournals.orgnih.gov
Agonistic Activity : As a weak agonist, MCDF can bind to and activate the AhR, initiating the downstream signaling cascade that leads to gene expression. However, the magnitude of this response is significantly lower than that produced by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
Antagonistic Activity : As a partial antagonist, MCDF can compete with high-affinity ligands like TCDD for binding to the AhR. nih.gov When co-administered, MCDF can inhibit the robust induction of AhR-mediated gene expression typically caused by more potent agonists.
This dual activity classifies MCDF as a Selective AhR Modulator (SAhRM), a compound that can elicit tissue-specific or gene-specific agonist or antagonist effects. nih.govnih.gov
Table 1: Modulatory Activity of 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) at the AhR
| Receptor | Ligand | Activity Profile |
|---|
Estrogen Receptor Alpha (ERα) Cross-Talk and Direct Interactions
Beyond its role as an AhR ligand, MCDF has been shown to engage in significant interactions with the Estrogen Receptor Alpha (ERα), a key regulator of growth, development, and physiology.
Research has provided compelling evidence that MCDF directly interacts with ERα, functioning as a partial agonist. aacrjournals.orgnih.gov This interaction appears to be independent of the AhR. Studies using RNA interference to knock down the AhR found that MCDF's ability to induce estrogenic effects remained intact, challenging the view that it is solely an AhR-specific ligand. aacrjournals.orgnih.gov
The modulatory effect of MCDF on ERα signaling is concentration-dependent. At lower concentrations (e.g., 10⁻⁶ M), MCDF alone stimulated the proliferation of MCF-7 human breast cancer cells, an estrogenic effect. aacrjournals.orgnih.gov Conversely, at higher concentrations, MCDF displayed antiestrogenic activity. aacrjournals.orgnih.gov The estrogenic actions of MCDF are ER-dependent, as they were effectively blocked by the pure antiestrogen compound ICI 182,780. aacrjournals.orgnih.gov Furthermore, MCDF was shown to induce interactions between the ER and its coactivators in pull-down assays. nih.gov
The direct interaction of MCDF with ERα translates into the modulation of estrogen-responsive genes. MCDF has been demonstrated to activate transcription from an Estrogen Response Element (ERE)-luciferase reporter construct, which is a hallmark of ER-mediated gene activation. aacrjournals.orgnih.gov
Specifically, MCDF treatment has been shown to increase the messenger RNA (mRNA) levels of Transforming Growth Factor-alpha (TGF-α), a known estrogen-responsive gene. aacrjournals.orgnih.gov This induction of TGF-α mRNA is dependent on the presence and activity of ERα. aacrjournals.org These findings confirm that MCDF can mimic estrogenic activity at the level of gene expression through direct engagement with the estrogen receptor signaling pathway. aacrjournals.orgnih.gov
Table 2: Effects of 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) on Gene Expression
| Gene/Reporter | Receptor Pathway | Effect |
|---|---|---|
| CYP1A1 | Aryl Hydrocarbon Receptor (AhR) | Weak Induction |
| Estrogen Response Element (ERE) Reporter | Estrogen Receptor Alpha (ERα) | Activation |
Receptor Degradation and Cellular Responses
The cellular response to this compound and related polychlorinated dibenzofurans (PCDFs) is intricately linked to the lifecycle of the Aryl hydrocarbon Receptor (AhR). Upon binding by a ligand such as a PCDF congener, the AhR undergoes a conformational change, translocates from the cytoplasm into the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein nih.gov. This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes, most notably those encoding for xenobiotic metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) researchgate.netpacific.edu.
A critical aspect of regulating this signaling pathway is the subsequent degradation of the AhR protein. After initiating transcription, the AhR is exported from the nucleus back to the cytoplasm, where it undergoes rapid downregulation nih.govresearchgate.net. This degradation is not a random process but a regulated cellular mechanism mediated by the 26S proteasome pathway nih.gov. The receptor is tagged with ubiquitin, marking it for destruction by the proteasome complex researchgate.netnih.gov. This proteolytic degradation of the AhR is a key step in attenuating and terminating the signal initiated by the ligand nih.gov. By controlling the population of available receptors, the cell can modulate the magnitude and duration of gene regulation in response to PCDF exposure nih.govnih.gov. The persistent binding of some ligands can be counteracted by this rapid degradation, although some level of AhR-dependent gene expression may continue as not all receptors are eliminated nih.gov. In addition to the proteasome pathway, a novel degradation route involving the autophagy-lysosome system has also been identified for basal AhR in certain cell lines pacific.edu.
Interactions with Other Nuclear Receptors (e.g., Glucocorticoid Receptor)
While the primary target of PCDF congeners is the AhR, their structural similarity to other lipophilic signaling molecules raises the possibility of interactions with other members of the nuclear receptor superfamily nih.govembopress.org. These receptors, including the glucocorticoid receptor (GR), estrogen receptor (ER), and androgen receptor (AR), are ligand-activated transcription factors that regulate a vast array of physiological processes nih.govnih.gov. Cross-talk between the AhR and other nuclear receptor pathways, such as the GR, is a known phenomenon, often involving mutual repression of transcriptional activity nih.govnih.gov.
Computational studies using molecular docking have been employed to investigate the potential for PCDF congeners to bind to a range of nuclear receptors. One such study screened all 135 PCDF congeners against twelve different nuclear receptors. The findings revealed that while some congeners exhibited a high probability of binding to the androgen receptor in both its agonistic and antagonistic forms, the interaction potential with the glucocorticoid receptor was markedly different nih.gov. Specifically, the agonistic conformation of the GR showed moderate binding probabilities with 94 of the PCDF congeners nih.gov. In contrast, the antagonistic conformation of the glucocorticoid receptor displayed low probabilities of binding to any of the 135 PCDF congeners, suggesting a low likelihood of direct antagonistic interaction via this pathway nih.gov.
Molecular Docking and Simulation Studies of Ligand-Receptor Complexes
Molecular docking and simulation are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its receptor at an atomic level nih.govmdpi.com. Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site, calculating a score that estimates the binding affinity mdpi.com. These simulations have been instrumental in understanding how PCDF congeners interact with nuclear receptors. For instance, in-depth analysis of PCDF-androgen receptor complexes has shown that their stability is derived from a combination of forces, including electrostatic interactions, van der Waals forces, pi-effect interactions, and other hydrophobic interactions nih.gov.
Following docking, molecular dynamics (MD) simulations can provide deeper insights into the behavior of the ligand-receptor complex over time nih.govrowan.eduresearchgate.net. MD simulations model the movement of every atom in the system, offering a dynamic view of the complex's stability, conformational changes, and the specific interactions that maintain the bound state nih.govresearchgate.net. These simulations are crucial for understanding the mechanisms of receptor activation or inhibition and can help rationalize the differences in biological activity observed between various PCDF congeners rowan.edu.
| Computational Method | Application in PCDF-Receptor Studies | Key Findings/Insights |
| Molecular Docking | Predicts binding modes and affinities of PCDF congeners to various nuclear receptors (e.g., AhR, GR, AR). nih.gov | PCDFs bind to receptors via electrostatic, van der Waals, and hydrophobic interactions. nih.gov Revealed differential binding probabilities of PCDFs to various nuclear receptors. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of PCDF-receptor complexes over time. nih.govresearchgate.net | Assesses the stability of ligand binding and identifies key conformational changes in the receptor upon ligand interaction. rowan.eduresearchgate.net |
Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for PCDF Congeners
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to predict the biological activity or toxicity of chemical compounds based on their molecular structure nih.govunc.edu. For PCDFs, QSAR studies have been crucial in correlating the structural features of different congeners with their observed toxic and biological effects, which are primarily mediated through the AhR consensus.appnih.gov.
These models use calculated properties, known as molecular descriptors, to quantify aspects of a molecule's structure. By applying statistical methods like partial least squares regression, researchers have developed QSAR models for PCDFs with good predictive capabilities for biological endpoints such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin O-deethylase (EROD) induction acs.org. The development of robust QSAR models is encouraged by regulatory frameworks like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation to fill data gaps and reduce reliance on animal testing nih.gov.
Computational Prediction of Biological Activity
The use of computational methods to predict the biological activity of substances like PCDFs is a cornerstone of modern toxicology and drug discovery shef.ac.ukarxiv.org. QSAR models are a prime example of such methods consensus.app. By establishing a reliable relationship between chemical structure and activity, these models can be used to screen large numbers of compounds for potential toxicity or biological effects without the need for extensive laboratory testing unc.edu.
For PCDF congeners, computational models have successfully predicted their toxicity by correlating quantum chemical descriptors with their binding affinity for the AhR consensus.app. These predictions are vital for risk assessment, as they help to estimate the potential hazard posed by complex mixtures of these environmental contaminants. The success of these models supports the hypothesis that the molecular structure and electronic properties of PCDF congeners are fundamental determinants of their interaction with the AhR and their subsequent biological impact consensus.appacs.org.
Molecular Descriptors and Their Influence on Receptor Interactions
The predictive power of any QSAR model depends on the selection of appropriate molecular descriptors—numerical values that encode structural, physical, or chemical information about a molecule hufocw.orgresearchgate.netucsb.edukaggle.com. In the context of PCDF interactions with the AhR, the chlorine substitution pattern is a critical determinant of activity nih.govacs.orgeurochlor.org. The number and position of chlorine atoms significantly alter the molecule's electronic and steric properties acs.orgresearchgate.netpnas.orgrsc.org.
Studies investigating the relationship between PCDF structure and biological activity have identified several key molecular descriptors. Multiple regression analyses have demonstrated that the polarizability of PCDF congeners is a primary determinant of their potency in inducing AHH and EROD enzymes acs.org. This suggests that the interaction between a PCDF molecule and the AhR is dominated by dispersion forces rather than electrostatic interactions acs.org. Other electronic descriptors, such as the quadrupole moment, electron affinity, and absolute hardness, were found to be less significantly correlated with biological activity acs.org. This highlights the specific nature of the ligand-receptor interaction and provides a physicochemical basis for the observed structure-activity relationships.
| Molecular Descriptor | Influence on PCDF-Receptor Interaction | QSAR Model Correlation |
| Polarizability | Major determinant of the potency for AHH and EROD induction. Suggests dispersion forces dominate the ligand-receptor interaction. acs.org | Strong correlation with biological activity. acs.org |
| Quadrupole Moment | Systematically changes with chlorination pattern but does not appear to be a primary driver of activity differences. acs.org | Not significantly correlated with AHH and EROD activities. acs.org |
| Electron Affinity | Reflects the ability to accept an electron. | Not significantly correlated with AHH and EROD activities. acs.org |
| Absolute Hardness | A measure of resistance to change in electron distribution. | Not significantly correlated with AHH and EROD activities. acs.org |
| Chlorine Substitution Pattern | Fundamentally governs the electronic and steric properties of the molecule, thereby influencing all other descriptors. acs.orgeurochlor.orgrsc.org | The underlying structural feature that determines the values of predictive descriptors. acs.org |
Research Applications and Methodological Advancements in Pcdf Studies
1,6,8-Trichlorodibenzofuran as a Model Compound in Environmental Pollutant Research
In the vast field of environmental toxicology, the use of model compounds is a critical strategy to understand the behavior and effects of a class of related chemicals. While comprehensive studies on every individual PCDF congener are impractical, this compound can serve as a representative model to investigate the fundamental physicochemical properties and biological interactions of trichlorinated dibenzofurans. Although research often highlights more toxic congeners like 2,3,7,8-Tetrachlorodibenzofuran (TCDD), the study of less substituted congeners such as this compound is crucial for understanding structure-activity relationships.
The utility of a specific congener as a model compound is often linked to its ability to interact with key biological targets, such as the Aryl Hydrocarbon Receptor (AhR). For instance, a related compound, 6-methyl-1,3,8-trichlorodibenzofuran, has been identified as a selective AhR modulator (SAhRM), indicating that specific trichlorinated dibenzofurans can elicit biological responses through this pathway. aacrjournals.orgnih.govnih.gov Research on such model compounds helps to elucidate the mechanisms by which PCDFs exert their biological effects, which can range from enzyme induction to more severe toxic outcomes. nih.gov By studying congeners like this compound, researchers can build predictive models for the environmental fate and potential toxicity of other PCDF isomers.
In Vitro and In Vivo Research Models for Investigating PCDF Effects
The investigation of PCDF effects relies heavily on a combination of in vitro and in vivo research models, each providing unique insights into the mechanisms of action and potential health consequences of exposure.
In Vitro Models
Cell-based assays are invaluable tools for high-throughput screening and mechanistic studies of PCDFs. Various cell lines are employed to assess cellular responses to PCDF exposure. For example, human breast cancer cell lines like MCF-7 are utilized to study the endocrine-disrupting effects of these compounds. researchgate.net Other cell lines, such as the rat pheochromocytoma cell line (PC12) and the human monocytic cell line (THP-1), serve as models for neurobiological and immunological research, respectively. mdpi.comnih.gov These models allow for the controlled investigation of specific cellular pathways and endpoints, such as cell viability, gene expression, and protein activity, following exposure to compounds like this compound.
| Cell Line | Origin | Typical Application in PCDF Research |
| MCF-7 | Human Breast Cancer | Studying endocrine disruption and receptor-mediated toxicity. |
| PC12 | Rat Pheochromocytoma | Investigating neurotoxic effects. nih.gov |
| THP-1 | Human Monocytic Leukemia | Assessing immunotoxic potential. mdpi.com |
| H4IIE | Rat Hepatoma | Bioassays for AhR-mediated activity. |
In Vivo Models
Animal models are essential for understanding the systemic effects of PCDFs in a whole-organism context. nih.govmdpi.com Rodent models, particularly rats, have been extensively used to study the toxicokinetics and toxicodynamics of PCDFs. semanticscholar.org These studies provide critical data on absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their effects on various organs and systems. For instance, studies with related compounds have utilized rat models to investigate the inhibition of tumor metastasis. nih.gov The use of animal models is governed by strict ethical guidelines to ensure the welfare of the animals used in research. nih.gov While invaluable, it is important to consider the physiological and metabolic differences between animal models and humans when extrapolating results. mdpi.com
Advanced Computational Chemistry Approaches in PCDF Analysis
Computational chemistry has emerged as a powerful tool in the study of PCDFs, providing insights that are often difficult to obtain through experimental methods alone. These approaches allow for the detailed analysis of molecular properties and interactions at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epa.gov In the context of PCDF research, DFT calculations are employed to determine the thermodynamic and electronic properties of individual congeners, such as this compound. These calculations can predict key parameters like the enthalpy of formation, Gibbs free energy, and electronic properties, which are crucial for understanding the environmental stability and reactivity of these compounds. mdpi.comresearchgate.net Studies have shown that DFT calculations can reveal the effects of chlorine substitution on the stability of PCDF molecules, which is a key determinant of their environmental persistence. epa.gov
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In PCDF research, MD simulations are particularly useful for investigating the interaction between PCDF congeners and biological macromolecules, most notably the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.gov The binding of a PCDF ligand to the AhR is a critical initiating event for many of the toxic effects of these compounds. cdc.gov MD simulations can provide a detailed, dynamic view of how a ligand like this compound docks into the binding pocket of the AhR and the conformational changes that occur as a result. nih.govbohrium.com This information is invaluable for understanding the structure-activity relationships that govern the toxicity of different PCDF congeners and for the development of predictive models of toxicity. mdpi.com
Methodological Considerations for Studying Complex Environmental Mixtures
PCDFs in the environment are almost always present as complex mixtures of different congeners, along with other persistent organic pollutants (POPs). nih.gov The analysis and toxicological assessment of these mixtures present significant methodological challenges.
A critical aspect of studying complex PCDF mixtures is the analytical methodology used for their detection and quantification. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of these compounds in environmental and biological samples. researchgate.net However, sample preparation, including extraction and cleanup, is a crucial and often labor-intensive step to remove interfering substances from the sample matrix. cdc.gov Methodological advancements aim to improve the efficiency and reduce the cost of these analytical procedures. eurofins.comepa.gov
Another important consideration is the toxicological assessment of these mixtures. The toxicity of a mixture is not simply the sum of the toxicities of its individual components. Synergistic, antagonistic, and additive interactions can occur, making the prediction of mixture toxicity complex. The Toxic Equivalency (TEQ) concept is a widely used framework for risk assessment of dioxin-like compounds, including PCDFs. This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual congeners relative to the most toxic congener, 2,3,7,8-TCDD. However, the development and validation of these TEFs require extensive experimental data, and there is ongoing research to refine these values and to develop more comprehensive models for mixture toxicity assessment.
Regulatory Science and Environmental Policy Implications for Polychlorinated Dibenzofurans
International Conventions and National Regulations
Global and national efforts to control the release of PCDFs are primarily driven by their classification as persistent, bioaccumulative, and toxic substances.
Stockholm Convention on Persistent Organic Pollutants (POPs)
Polychlorinated dibenzofurans are listed in Annex C of the Stockholm Convention, a global treaty to protect human health and the environment from POPs. epa.govbasmaa.orgwikipedia.org This listing designates PCDFs as unintentionally produced byproducts, meaning they are not commercially produced but are formed and released from anthropogenic sources. wikipedia.org Parties to the Convention are obligated to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these substances. epa.govbasmaa.org This includes promoting the use of best available techniques (BAT) and best environmental practices (BEP) for industrial sources such as waste incinerators, cement kilns, and pulp and paper mills.
United States Environmental Protection Agency (US EPA)
The US EPA regulates PCDFs under various statutes. As a class of toxic chemicals, they are subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). The EPA has established a framework for the ecological risk assessment of complex mixtures of PCDDs, PCDFs, and dioxin-like polychlorinated biphenyls (PCBs). epa.gov This framework utilizes the Toxicity Equivalence (TEQ) methodology to assess the combined risk of these compounds. nih.gov
Agency for Toxic Substances and Disease Registry (ATSDR)
The ATSDR, part of the U.S. Department of Health and Human Services, prepares toxicological profiles for hazardous substances. cdc.gov These profiles characterize the toxicologic and adverse health effects information for substances like chlorodibenzofurans. cdc.gov While a specific profile for 1,6,8-Trichlorodibenzofuran is not detailed, the general profile for the class informs public health statements and identifies data needs for protecting human health. cdc.gov
The table below summarizes the key regulatory bodies and their roles concerning PCDFs.
| Regulatory Body | Convention/Regulation | Role and Significance for PCDFs |
| United Nations Environment Programme (UNEP) | Stockholm Convention on POPs | Lists PCDFs in Annex C as unintentionally produced POPs, requiring parties to reduce their release. |
| US Environmental Protection Agency (EPA) | Multiple statutes (e.g., EPCRA) | Regulates releases, sets reporting thresholds, and provides frameworks for risk assessment. |
| Agency for Toxic Substances and Disease Registry (ATSDR) | CERCLA | Prepares toxicological profiles on hazardous substances, including chlorodibenzofurans, to inform public health decisions. |
| European Union | Various Regulations | Sets maximum levels for dioxins and PCBs in food and feed, which includes PCDFs, to protect consumers. |
Environmental Monitoring and Risk Assessment Frameworks
Monitoring the presence of PCDFs in the environment and assessing their potential risks are critical components of regulatory science.
Environmental Monitoring
Environmental monitoring programs for PCDFs are essential for understanding their distribution, transport, and potential for human and ecological exposure. Monitoring is conducted across various environmental media:
Air: Ambient air monitoring is conducted, particularly near potential emission sources like industrial facilities and waste incinerators, to assess atmospheric deposition. mdpi.com
Soil and Sediment: Soil and sediment act as reservoirs for PCDFs, and their monitoring provides information on long-term contamination and potential for entry into the food chain.
Biota: Given their lipophilic nature, PCDFs bioaccumulate in the fatty tissues of organisms. Monitoring in fish, wildlife, and food products of animal origin is crucial for assessing dietary exposure. epa.gov
Advanced analytical techniques, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), are typically required for the detection and quantification of PCDF congeners at the low levels they are found in the environment. nih.gov
Risk Assessment Frameworks
The risk assessment of PCDFs is complicated by the fact that they exist in complex mixtures of numerous congeners, each with varying toxicity. The primary framework for assessing the risk of these mixtures is the Toxicity Equivalence (TEQ) methodology . nih.gov
This approach is based on the concept of Toxic Equivalency Factors (TEFs) , which express the toxicity of individual PCDF congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov The TEQ of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.
The table below provides a simplified illustration of the TEQ concept.
| PCDF Congener | Concentration (pg/g) | TEF (relative to 2,3,7,8-TCDD) | Contribution to TEQ (pg TEQ/g) |
| 2,3,7,8-Tetrachlorodibenzofuran | 10 | 0.1 | 1.0 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 5 | 0.03 | 0.15 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 2 | 0.3 | 0.6 |
| Total TEQ | 1.75 |
This framework allows regulators to express the toxicity of a complex mixture as a single value, which can then be compared to health-based guidance values, such as a Tolerable Daily Intake (TDI) or Tolerable Weekly Intake (TWI), to characterize risk. tandfonline.com
Research Needs for Policy Development and Mitigation Strategies
To enhance the effectiveness of regulatory policies and develop robust mitigation strategies for PCDFs, several key research areas have been identified.
Refining Toxic Equivalency Factors (TEFs)
While the TEF methodology is a valuable tool, there are uncertainties associated with the TEF values for many PCDF congeners. Further toxicological research is needed to refine these values and to better understand the potential for non-additive interactions (synergistic or antagonistic effects) within complex mixtures.
Improving Monitoring and Analytical Methods
Current methods for analyzing PCDFs are often time-consuming and expensive, which can limit the scope and frequency of environmental monitoring. nih.gov There is a pressing need for the development of more rapid, cost-effective, and field-portable screening and analytical methods. This would enable more comprehensive monitoring and faster response to contamination events. Research into near-real-time monitoring systems for industrial emissions is an active area of investigation. nih.gov
Understanding Formation and Release Mechanisms
A deeper understanding of the chemical mechanisms of PCDF formation during industrial and combustion processes is crucial for developing effective mitigation strategies. Research in this area can lead to the optimization of process conditions (e.g., temperature, residence time, and catalyst use) to minimize the unintentional production of these compounds.
Environmental Fate and Transport of Specific Congeners
More research is needed on the environmental fate and transport of individual PCDF congeners, including this compound. This includes studies on their partitioning in different environmental compartments, their degradation rates, and their potential for long-range transport. This information is vital for developing accurate environmental models and for predicting potential exposure hotspots.
Q & A
Q. What analytical methods are recommended for detecting 1,6,8-Trichlorodibenzofuran in environmental samples?
High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard. For separation, mobile phases such as acetonitrile/water/acetic acid (70:30:0.1) have been validated for structurally similar chlorinated dibenzofurans . Isotope dilution using ¹³C-labeled internal standards (e.g., 1,3,6,8-Tetrachloro[¹³C₁₂]dibenzofuran at 50 μg/mL in toluene) improves quantification accuracy by correcting for matrix effects . Sample preparation typically involves extraction into toluene or toluene-nonane solutions to minimize volatility losses .
Q. How can researchers differentiate this compound from co-eluting isomers in chromatographic analysis?
Isomer-specific separation requires optimized column selectivity. For example, DB-5MS columns with 5% phenyl polysiloxane stationary phases resolve positional isomers by leveraging subtle differences in chlorine substitution patterns. Confirmation via tandem MS/MS using characteristic fragment ions (e.g., Cl⁻ loss patterns) is critical. Reference standards (e.g., 1,4,6,8-Tetrachlorodibenzofuran, CAS 82911-58-8) aid in retention time matching .
Q. What are the primary challenges in synthesizing this compound for reference materials?
Selective chlorination of dibenzofuran precursors often yields mixed isomers. Advanced methods like Ullmann coupling or directed ortho-metallation can improve regioselectivity. Purity validation requires multi-dimensional chromatography and nuclear magnetic resonance (NMR) to confirm substitution patterns .
Advanced Research Questions
Q. How do conflicting toxicity data for this compound isomers arise, and how can they be resolved?
Toxicity variations stem from differences in aryl hydrocarbon receptor (AhR) binding affinities, influenced by chlorine positions. For example, 2,3,7,8-substituted isomers exhibit higher potency. In vitro assays (e.g., luciferase reporter gene tests) paired with molecular docking simulations can clarify structure-activity relationships. Recent studies highlight the need for isomer-specific toxicokinetic models to resolve discrepancies in bioaccumulation data .
Q. What experimental designs are optimal for assessing environmental persistence of this compound in sediment systems?
Long-term microcosm studies under anaerobic conditions mimic natural degradation. Key parameters include monitoring dechlorination pathways via LC-MS/MS and identifying microbial consortia (e.g., Dehalococcoides spp.) using 16S rRNA sequencing. Spiking samples with ¹³C-labeled analogs enables tracking of degradation products .
Q. How can researchers address data gaps in the photodegradation mechanisms of this compound?
Controlled UV irradiation experiments with quantum yield calculations are essential. Use deuterated solvents (e.g., D₂O) to isolate radical-mediated pathways. Advanced oxidation processes (AOPs) with ozone or TiO₂ photocatalysts can elucidate reactive oxygen species (ROS) roles. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies intermediate chlorinated species .
Q. What strategies mitigate matrix interference in quantifying this compound in complex biological tissues?
Gel permeation chromatography (GPC) and sulfuric acid silica gel cleanup remove lipids and pigments. Accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) maximizes recovery. Method validation via standard addition or surrogate spikes (e.g., ¹³C₁₂-1,3,6,8-Tetrachlorodibenzofuran) ensures accuracy in liver or adipose matrices .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₅Cl₃O | |
| Log Kow | ~6.2 (predicted) | |
| Vapor Pressure | 1.2 × 10⁻⁶ mmHg (25°C, estimated) | |
| Solubility in Toluene | 50 μg/mL (typical for standards) |
Q. Table 2. Analytical Parameters for HRGC/HRMS Detection
| Parameter | Specification |
|---|---|
| Column | DB-5MS (60 m × 0.25 mm × 0.25 μm) |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Quantification Ions (m/z) | 340 (M⁺), 305 ([M-Cl]⁺) |
| LOD | 0.1 pg/μL (in matrix-matched samples) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
